1-(4-Amino-phenyl)-piperazine trihydrochloride
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Overview
Description
1-(4-Amino-phenyl)-piperazine trihydrochloride is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural and functional properties. This compound is characterized by the presence of a piperazine ring substituted with a 4-amino-phenyl group, and it exists in the form of a trihydrochloride salt. Its applications span across chemistry, biology, medicine, and industry, making it a versatile and valuable compound for research and practical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-phenyl)-piperazine trihydrochloride typically involves the reaction of piperazine with 4-nitroaniline, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required standards for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-phenyl)-piperazine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride for halogenation or sulfuric acid for nitration.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-(4-Amino-phenyl)-piperazine trihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of biological processes and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Amino-phenyl)-piperazine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-(4-Nitro-phenyl)-piperazine: Similar structure but with a nitro group instead of an amino group.
1-(4-Hydroxy-phenyl)-piperazine: Contains a hydroxy group instead of an amino group.
1-(4-Methyl-phenyl)-piperazine: Features a methyl group instead of an amino group.
Uniqueness: 1-(4-Amino-phenyl)-piperazine trihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group allows for a variety of chemical modifications and interactions, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
4-piperazin-1-ylaniline;trihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.3ClH/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13;;;/h1-4,12H,5-8,11H2;3*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFMLEKELLIPJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)N.Cl.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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